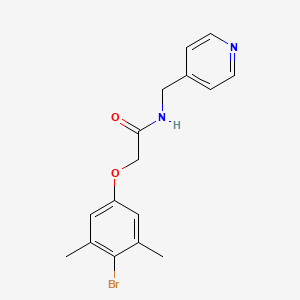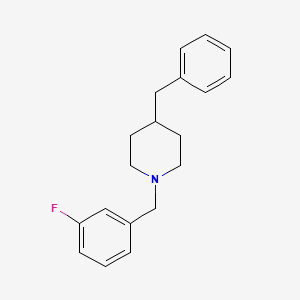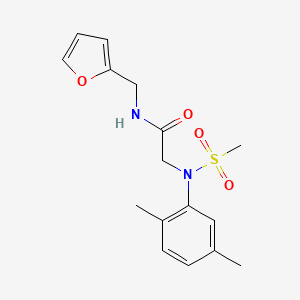
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been researched extensively due to its potential as a pharmaceutical agent.
Wirkmechanismus
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and decrease the replication of viruses. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is also water-soluble, which makes it easy to administer to animals in experiments. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has some limitations in lab experiments. It has a short half-life in the body, which can make it difficult to maintain therapeutic levels of the compound. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can also have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of research is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide analogs that have improved pharmacokinetic properties. Another area of research is the investigation of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide as a treatment for viral infections, such as COVID-19. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide could be studied as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has been extensively researched for its potential as a pharmaceutical agent. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential as a treatment for neurological disorders. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has advantages and limitations for lab experiments, and future research could focus on developing 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide analogs and investigating its potential as a treatment for viral infections and other neurological disorders.
Synthesemethoden
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxaldehyde to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with N-(4-chloromethyl)pyridine-4-amine to form 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been researched for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-3-5-18-6-4-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYPNQTGRBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)
